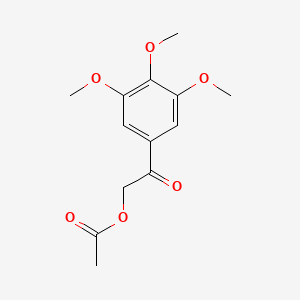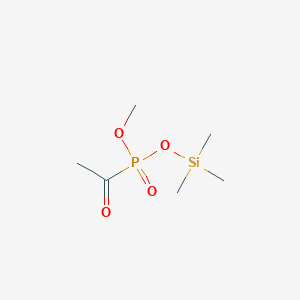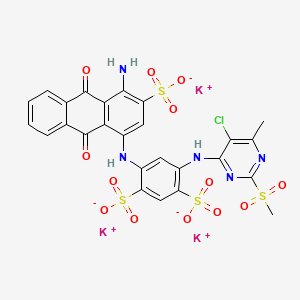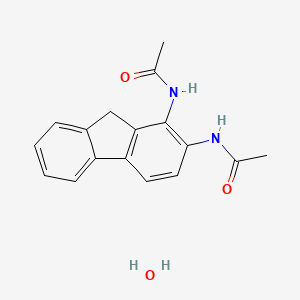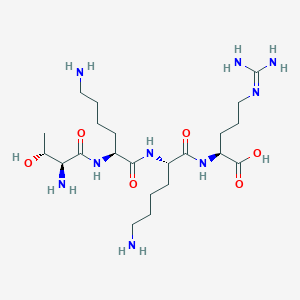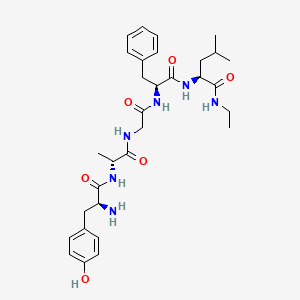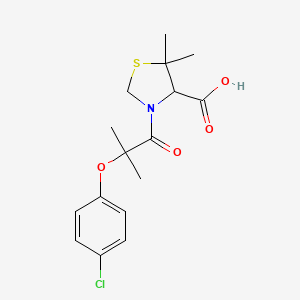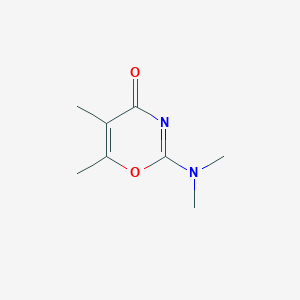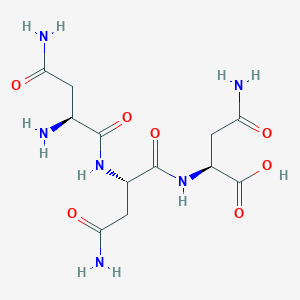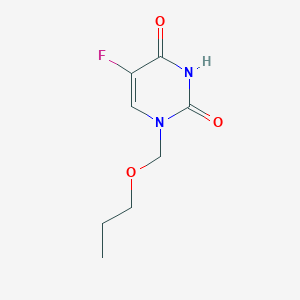
5-fluoro-1-(propoxymethyl)pyrimidine-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-fluoro-1-(propoxymethyl)pyrimidine-2,4(1H,3H)-dione is a fluorinated pyrimidine derivative. Fluorinated pyrimidines are known for their significant role in medicinal chemistry, particularly in the development of anti-cancer agents . The incorporation of fluorine into pyrimidine structures can enhance the biological activity and stability of these compounds .
Vorbereitungsmethoden
The synthesis of 5-fluoro-1-(propoxymethyl)pyrimidine-2,4(1H,3H)-dione typically involves the fluorination of a pyrimidine precursor. One common method is the reaction of 5-fluorouracil with propoxymethyl halides under basic conditions . Industrial production methods often involve the use of advanced fluorination techniques to ensure high yield and purity .
Analyse Chemischer Reaktionen
5-fluoro-1-(propoxymethyl)pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
5-fluoro-1-(propoxymethyl)pyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its interactions with biological macromolecules, such as DNA and RNA.
Industry: The compound is used in the production of fluorinated materials with unique properties.
Wirkmechanismus
The mechanism of action of 5-fluoro-1-(propoxymethyl)pyrimidine-2,4(1H,3H)-dione involves the inhibition of thymidylate synthase, an enzyme crucial for DNA synthesis . By inhibiting this enzyme, the compound disrupts DNA replication and cell division, leading to cytotoxic effects . Additionally, it can interfere with RNA processing enzymes, further contributing to its biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other fluorinated pyrimidines such as 5-fluorouracil and 5-fluoro-2’-deoxyuridine . Compared to these compounds, 5-fluoro-1-(propoxymethyl)pyrimidine-2,4(1H,3H)-dione has unique properties due to the presence of the propoxymethyl group, which can enhance its stability and biological activity .
Eigenschaften
CAS-Nummer |
73373-02-1 |
|---|---|
Molekularformel |
C8H11FN2O3 |
Molekulargewicht |
202.18 g/mol |
IUPAC-Name |
5-fluoro-1-(propoxymethyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C8H11FN2O3/c1-2-3-14-5-11-4-6(9)7(12)10-8(11)13/h4H,2-3,5H2,1H3,(H,10,12,13) |
InChI-Schlüssel |
SINILWAEINXOER-UHFFFAOYSA-N |
Kanonische SMILES |
CCCOCN1C=C(C(=O)NC1=O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Butyl-1-[cyclopropyl(cyclopropylidene)methyl]cyclopropane](/img/structure/B14458563.png)
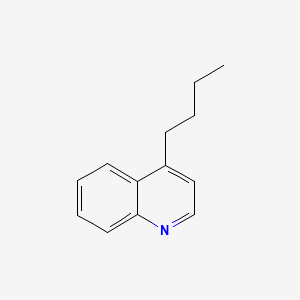

![Sodium 1-amino-9,10-dihydro-4-[[4-[[methyl[(4-methylphenyl)sulphonyl]amino]methyl]phenyl]amino]-9,10-dioxoanthracene-2-sulphonate](/img/structure/B14458583.png)
![2H-Inden-2-one, 1,3-bis[(4-azidophenyl)methylene]-1,3-dihydro-](/img/structure/B14458588.png)
